molecular formula C10H4BrClO4 B2741406 6-Bromo-8-chloro-2-oxo-2H-chromene-3-carboxylic acid CAS No. 1243538-50-2

6-Bromo-8-chloro-2-oxo-2H-chromene-3-carboxylic acid

Cat. No. B2741406
CAS RN: 1243538-50-2
M. Wt: 303.49
InChI Key: AXTUJDFNPOYIAM-UHFFFAOYSA-N
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Description

6-Bromo-8-chloro-2-oxo-2H-chromene-3-carboxylic acid is a chemical compound with the molecular formula C10H4BrClO4 . It is also known as 8-Bromo-6-chloro-2-oxo-2H-chromene-3-carboxylic acid .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, CF3COOH has been found to catalyze the Knoevenagel condensation reaction of 5-bromo-2-hydroxybenzaldehyde and ethyl cyanoacetate, leading to the synthesis of 6-bromo-2-oxo-2H-chromene-3-carbonitrile .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C10H5BrO4/c11-6-1-2-8-5(3-6)4-7(9(12)13)10(14)15-8/h1-4H,(H,12,13) . This code provides a standard way to encode the compound’s molecular structure using text.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 269.05 . It is a solid at room temperature .

Scientific Research Applications

G Protein-Coupled Receptor (GPR35) Agonist

6-Bromo-8-chloro-2-oxo-2H-chromene-3-carboxylic acid derivatives have been identified as novel agonists for the orphan G protein-coupled receptor GPR35. These compounds exhibit high selectivity and potency, with some derivatives activating GPR35 across different species. The significant selectivity and potency of these derivatives against GPR35 highlight their potential as powerful pharmacological tools to elucidate the receptor's physiological role and its viability as a drug target (Funke, Thimm, Schiedel, & Müller, 2013).

Structural Studies and Synthesis Techniques

Research into 6-substituted 2-oxo-2H-chromene-3-carboxylic acid derivatives has provided insights into the synthesis, structure, and non-covalent interactions influencing molecular structure and intramolecular hydrogen bond formation. These studies are crucial for understanding the chemical behavior and potential applications of these compounds in material science and drug design (Santos‐Contreras et al., 2009).

Fluorescence and Antiproliferative Properties

This compound derivatives have been explored for their fluorescence properties and antiproliferative potential against cancer cell lines. These studies demonstrate the potential of chromene derivatives in the development of new diagnostic tools and treatments for cancer (Fu et al., 2015).

Kinetic and Mechanistic Studies

The synthesis and kinetic studies of chromene derivatives, including this compound, have provided valuable information on their reaction mechanisms and potential applications in synthetic chemistry. These studies offer insights into the optimization of synthesis processes and the development of new synthetic methodologies (Asheri, Habibi‐Khorassani, & Shahraki, 2016).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

6-bromo-8-chloro-2-oxochromene-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4BrClO4/c11-5-1-4-2-6(9(13)14)10(15)16-8(4)7(12)3-5/h1-3H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXTUJDFNPOYIAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=C(C(=O)OC2=C(C=C1Br)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4BrClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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